(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Comprehensive Technical Guide
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Comprehensive Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a versatile chiral building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates three key features: a reactive epoxide (oxirane) ring, a chiral center with (R)-stereochemistry, and a tert-butoxycarbonyl (Boc) protected amine. This combination makes it a valuable intermediate for the asymmetric synthesis of complex molecules, particularly pharmaceuticals.[1] The Boc group serves as a stable protecting group for the amine, allowing for selective reactions at other parts of the molecule, while the strained oxirane ring is susceptible to nucleophilic ring-opening, enabling the introduction of diverse functional groups.[1] This guide provides an in-depth overview of its chemical properties, reactivity, synthesis, and applications.
Physicochemical and Spectroscopic Properties
The fundamental properties of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate are summarized below. These data are critical for its handling, storage, and characterization.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | [1] |
| CAS Number | 149057-20-5 | [1] |
| Molecular Formula | C₈H₁₅NO₃ | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Physical Form | White to yellow solid or semi-solid or liquid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
| InChI | 1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | [1] |
| InChI Key | ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CO1 | [1] |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CO1 | [1] |
Reactivity and Chemical Profile
The chemical behavior of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is dominated by the reactivity of the epoxide ring and the nature of the carbamate group.
Nucleophilic Ring-Opening of the Epoxide
The primary site of reactivity is the strained three-membered oxirane ring, which readily undergoes nucleophilic attack.[1] This reaction is the cornerstone of its utility as a synthetic intermediate. The attack typically occurs at the less sterically hindered carbon atom, leading to the formation of chiral alcohols and other derivatives with high regioselectivity and enantiomeric purity.[1]
Key reactions include:
-
Synthesis of Chiral Alcohols: Reaction with various nucleophiles (e.g., organometallics, hydrides, amines, thiols) opens the ring to produce a wide array of functionalized chiral alcohols.[1]
-
Preparation of Chiral Aziridines: It can be used in the synthesis of chiral aziridines, which are valuable nitrogen-containing heterocycles for further elaboration.[1]
Carbamate Group Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal.[1]
-
Protection: The Boc group protects the primary amine functionality, preventing it from participating in unwanted side reactions while transformations are carried out on the epoxide moiety.[1]
-
Deprotection (Hydrolysis): The Boc group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) or basic conditions to reveal the free amine, which can then be used for subsequent synthetic steps.[1]
Caption: Logical workflow of key reactions for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.
Applications in Research and Drug Development
This compound is a key starting material in several areas of chemical and pharmaceutical research.
-
Asymmetric Synthesis: Its inherent chirality is exploited to introduce stereocenters into target molecules, a critical aspect of modern drug design.[1]
-
Pharmaceutical Intermediates: The compound and its derivatives are building blocks for developing new pharmaceuticals.[1] Derivatives have been explored for potential antimicrobial activity.[1] Carbamate groups, in general, are present in a wide range of approved drugs, including HIV protease inhibitors and anticonvulsants, highlighting the importance of carbamate-containing intermediates.[3]
-
Polymer-Supported Synthesis: It can be immobilized on solid polymer supports, facilitating multi-step reactions and simplifying the purification of intermediates in solid-phase synthesis.[1]
Caption: Key application areas for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.
Experimental Protocols: Synthesis
Multiple methods exist for the synthesis of this compound. A common approach involves the epoxidation of an alkene followed by carbamate formation.[1] The following is a generalized, representative protocol and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.
Reaction Scheme: (R)-Epichlorohydrin → (R)-Glycidyl amine intermediate → (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
Materials:
-
(R)-Epichlorohydrin
-
Ammonia or an amine source
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Sodium hydroxide)
Methodology:
-
Amine Formation: (R)-Epichlorohydrin is reacted with an amine source. This step involves a nucleophilic substitution followed by an in-situ ring-closing to form the corresponding glycidyl amine intermediate. This step must be performed under carefully controlled temperature conditions to minimize side reactions.
-
Boc Protection: The resulting chiral amine intermediate is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
A base, such as triethylamine, is added to the solution to act as an acid scavenger.
-
Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at a controlled temperature (typically 0°C to room temperature).
-
The reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., water, brine) to remove salts and water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.
Safety and Handling
Proper handling is essential when working with this chemical. The following table summarizes key safety information. Users must consult the full Safety Data Sheet (SDS) before use.[4]
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Handling | Use in a well-ventilated place.[5] Avoid contact with skin, eyes, and clothing.[4][6] Avoid inhalation of vapor or mist and prevent dust formation.[4][5] | |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[6] | |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4] | |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] | |
| Fire-Fighting | Use dry sand, dry chemical, or alcohol-resistant foam.[4] Combustion may produce carbon monoxide and nitrogen oxides.[4] |
References
- 1. Buy (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | 149057-20-5 [smolecule.com]
- 2. 115198-80-6|tert-Butyl (oxiran-2-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. keyorganics.net [keyorganics.net]
